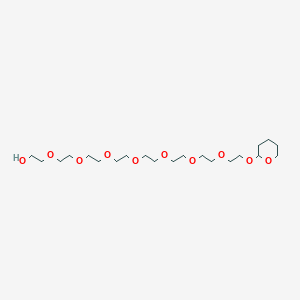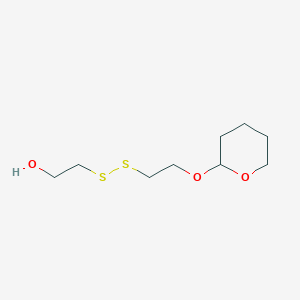
ToP-DNJ
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ToP-DNJ is a selective inhibitor of endoplasmic reticulum α-Glucosidase II, exhibiting antiflaviviral activity.
Wissenschaftliche Forschungsanwendungen
Antiviral Properties and Targeted Delivery
ToP-DNJ, an antiviral iminosugar-tocopherol conjugate, has been designed for targeted drug delivery to the liver and immune cells. It inhibits endoplasmic reticulum α-glucosidase II, demonstrating efficacy in immune cells of the myeloid lineage. This selective accumulation and action in specific tissues and cells make it a promising candidate for antiviral therapy (Kiappes et al., 2017).
Production and Biosynthetic Pathways
Research on 1-Deoxynojirimycin (DNJ), a significant component of ToP-DNJ, highlights its production in Bacillus species. This production is vital for therapeutic applications in HIV, Gaucher's disease, and diabetes. The study by Onose et al. (2013) provides insights into microbial mass production and the biosynthetic pathways of DNJ, suggesting methods for its large-scale industrial production (Onose et al., 2013).
High-Throughput Screening Techniques
A novel high-throughput screening technique for 1-Deoxynojirimycin (1-DNJ) has been developed, crucial for the pharmaceutical industry. This technique, based on the inhibitory effects of 1-DNJ on β-glycosidase LacS activity, allows for efficient screening and engineering of key enzymes in the 1-DNJ biosynthetic pathway, enhancing its biosynthetic efficiency (Jiang et al., 2015).
Insulin Sensitivity and Diabetes Treatment
A study by Liu et al. (2015) found that 1-Deoxynojirimycin significantly improves insulin sensitivity by activating the insulin signaling PI3K/AKT pathway in skeletal muscle, presenting a potential therapeutic approach for diabetes mellitus (Liu et al., 2015).
DNJ in Anti-Diabetic and Anti-Obesity Applications
Zhang et al. (2019) provide an overview of the biological production of DNJ, emphasizing its use in anti-diabetic, antioxidant, anti-inflammatory, and anti-obesity applications. The paper discusses different sources of DNJ, its determination methods, and physiological functions, highlighting the potential for industrial applications through microbial fermentation (Zhang et al., 2019).
Pharmacological Effects and Metabolic Changes
Kong et al. (2008) explored the pharmacological effects of DNJ, finding significant antidiabetic and antiobesity effects. Their research on animal models indicates DNJ's potential in improving insulin sensitivity and reducing hyperglycemia, adding to the understanding of its metabolic impact (Kong et al., 2008).
Eigenschaften
CAS-Nummer |
1508303-85-2 |
|---|---|
Produktname |
ToP-DNJ |
Molekularformel |
C40H71NO6 |
Molekulargewicht |
662.01 |
IUPAC-Name |
(2R,3R,4R,5S)-2-(Hydroxymethyl)-1-(5-(((R)-2,5,7,8-tetramethyl-2-((4R,8R)-4,8,12-trimethyltridecyl)chroman-6-yl)oxy)pentyl)piperidine-3,4,5-triol |
InChI |
InChI=1S/C40H71NO6.C6H6/c1-27(2)15-12-16-28(3)17-13-18-29(4)19-14-21-40(8)22-20-33-32(7)38(30(5)31(6)39(33)47-40)46-24-11-9-10-23-41-25-35(43)37(45)36(44)34(41)26-42;1-2-4-6-5-3-1/h27-29,34-37,42-45H,9-26H2,1-8H3;1-6H/t28-,29-,34-,35+,36-,37-,40-;/m1./s1 |
InChI-Schlüssel |
DVSNFPYYWVAVTQ-AEERSZRHSA-N |
SMILES |
O[C@@H]1[C@@H](CO)N(CCCCCOC2=C(C)C(CC[C@](CCC[C@H](C)CCC[C@H](C)CCCC(C)C)(C)O3)=C3C(C)=C2C)C[C@H](O)[C@H]1O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
ToP-DNJ; ToPDNJ; ToP DNJ |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



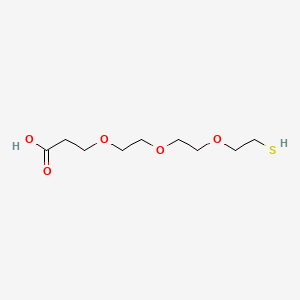
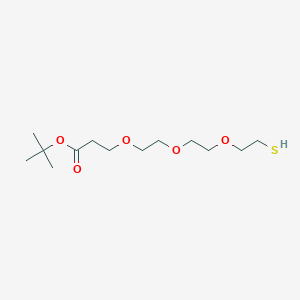
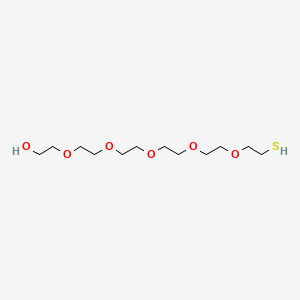
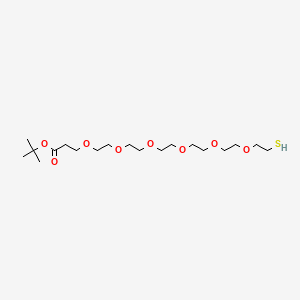
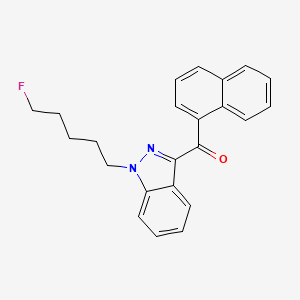
![4-[6-(2-Fluoroethoxy)-2-quinolinyl]benzenamine](/img/structure/B611352.png)
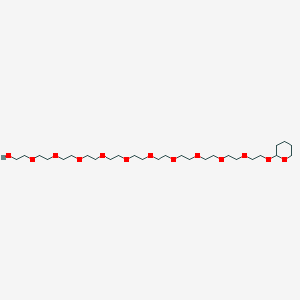
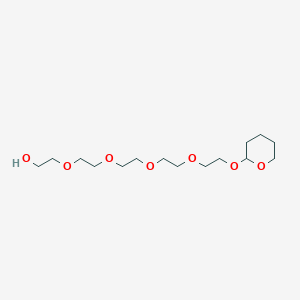
![2-[2-[2-[2-[2-[2-[2-(Oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate](/img/structure/B611359.png)
